molecular formula C21H24BrN3O2S B4623875 3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

Cat. No. B4623875
M. Wt: 462.4 g/mol
InChI Key: NNEDSAKOBZDOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step chemical reactions that introduce different substituents to the triazole ring. A common approach for synthesizing triazole derivatives, like the one , involves the reaction of azides with alkynes in the presence of a catalyst, a process known as click chemistry. However, detailed synthesis procedures can vary based on the specific substituents being introduced to the triazole core. For instance, compounds closely related to the one of interest have been synthesized through reactions involving bromoacetate and hydrazine hydrate, followed by condensation with various aromatic aldehydes or halides to introduce the desired substituents (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides detailed information on the orientation of the substituents and the overall geometry of the molecule. In closely related studies, the crystal structure of triazole derivatives revealed the presence of disordered orientations in substituent groups and highlighted the angles formed between the triazole ring and attached benzene rings, offering insights into the molecular conformation that can affect its reactivity and interaction with biological targets (Fun et al., 2009).

Chemical Reactions and Properties

Triazole compounds are known for participating in a variety of chemical reactions, including N-alkylation, aminomethylation, and cyanoethylation, which alter their chemical properties and potentially their biological activities. These reactions are crucial for further functionalization of the triazole ring, enabling the synthesis of derivatives with tailored properties for specific applications (Kaldrikyan et al., 2016).

Scientific Research Applications

Synthesis and Anticancer Evaluation

This compound's derivatives have been synthesized and evaluated for their anticancer activity. The anticancer properties were tested against a panel of 60 cell lines derived from nine cancer types. The findings suggest that specific triazole derivatives exhibit promising anticancer activities, highlighting their potential as therapeutic agents in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Alkylation and Antimicrobial Activities

Research on triazole derivatives includes their alkylation and evaluation for antimicrobial properties. These studies reveal the synthesis of new 3-sulfanyl-1,2,4-triazoles and their effectiveness against various microbial strains, indicating their potential as antimicrobial agents (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Antioxidant Activity

The compound and its derivatives have also been associated with antioxidant activity. Studies on bromophenols derived from marine algae have demonstrated their ability to scavenge free radicals, suggesting that these compounds can serve as natural antioxidants with potential applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2011).

Lipase and α-Glucosidase Inhibition

Investigations into the compound's derivatives have shown significant inhibitory activities against lipase and α-glucosidase enzymes. This suggests potential applications in the treatment of conditions like obesity and diabetes, where modulation of these enzymes can be beneficial (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S/c1-4-25-20(13-27-18-11-6-15(3)12-19(18)26-5-2)23-24-21(25)28-14-16-7-9-17(22)10-8-16/h6-12H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEDSAKOBZDOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=C(C=C(C=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-bromobenzyl)sulfanyl]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole

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